molecular formula C9H12ClNO B2580106 2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1803594-11-7

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2580106
CAS No.: 1803594-11-7
M. Wt: 185.65
InChI Key: OOFOYEPMVYUODN-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials

Future Directions

While the specific future directions for “2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride” are not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future research directions in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method is advantageous due to its high enantioselectivity and the stability of the catalyst under air and moisture . The reaction conditions generally include the use of tetrahydrofuran (THF) as a solvent and the addition of methanol to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric reduction and cyclization used in laboratory synthesis can be scaled up for industrial applications. The use of robust and stable catalysts, such as chiral spiroborate esters, is crucial for maintaining high yields and enantioselectivity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-6-9(10)7-4-2-3-5-8(7)11-6;/h2-6,9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFOYEPMVYUODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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